methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate
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Overview
Description
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate, also known as MAA, is a synthetic compound that belongs to the class of acrylates. It has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. MAA is a versatile molecule that can be used in the synthesis of various compounds, and it has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate involves the reaction of aniline with phenylsulfonyl chloride to form N-phenylsulfonylaniline, which is then reacted with ethyl acetoacetate to form ethyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate. This compound is then methylated using methyl iodide to form the final product.
Starting Materials
Aniline, Phenylsulfonyl chloride, Ethyl acetoacetate, Methyl iodide
Reaction
Aniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-phenylsulfonylaniline., N-phenylsulfonylaniline is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate., Ethyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form the final product, methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate.
Mechanism Of Action
The mechanism of action of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as proteases and kinases. This inhibition can lead to the disruption of cellular processes, which can result in the death of cancer cells or the reduction of inflammation.
Biochemical And Physiological Effects
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to reduce inflammation in animal models. methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has also been shown to have antiproliferative effects on cancer cells, and it has been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of using methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, and it has been studied for its potential applications in a number of different fields. However, one of the limitations of using methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is its potential toxicity. It has been shown to be toxic to certain cell types, and it can also be difficult to work with due to its high reactivity.
Future Directions
There are a number of future directions for the study of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate. One potential direction is the continued study of its mechanism of action, which could lead to the development of more effective therapies for cancer and other diseases. Another potential direction is the development of new methods for the synthesis of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate and related compounds, which could lead to the development of new drugs and other bioactive molecules. Additionally, the potential applications of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate in other fields, such as materials science and nanotechnology, could also be explored.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has been used extensively in scientific research for its potential applications in the field of medicine and biochemistry. It has been studied for its potential use as an antitumor agent, as well as its potential use in the treatment of other diseases, such as arthritis and inflammation. methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has also been studied for its potential use in the synthesis of other compounds, such as peptides and other bioactive molecules.
properties
IUPAC Name |
methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)15(12-17-13-8-4-2-5-9-13)22(19,20)14-10-6-3-7-11-14/h2-12,17H,1H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQZEMKJMMVIE-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate |
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